molecular formula C5H4F3NO2 B034238 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol CAS No. 110411-53-5

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol

Cat. No.: B034238
CAS No.: 110411-53-5
M. Wt: 167.09 g/mol
InChI Key: IHQJXZKLOCMFEQ-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of alkynes with nitrile oxides, which can be generated in situ from nitro compounds . The reaction is often catalyzed by transition metals such as copper or ruthenium, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol can be compared with other isoxazole derivatives, such as:

  • 3,5-Dimethylisoxazole
  • 4-Chloro-3-(trifluoromethyl)isoxazole
  • 5-Phenylisoxazole

These compounds share the isoxazole core but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique electronic and steric effects, making it distinct from other isoxazole derivatives .

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)9-11-4(2)10/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJXZKLOCMFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NOC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270809
Record name 4-Methyl-3-(trifluoromethyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110411-53-5
Record name 4-Methyl-3-(trifluoromethyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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